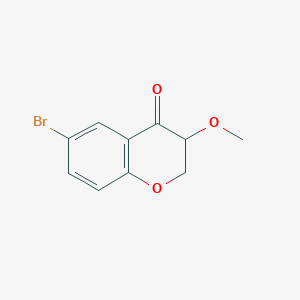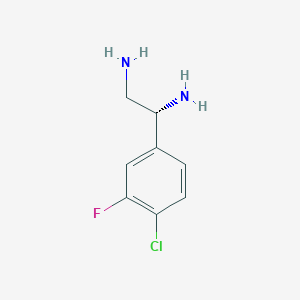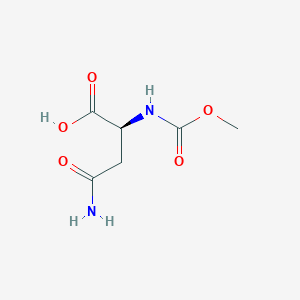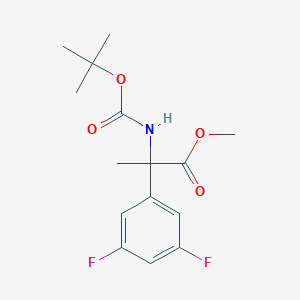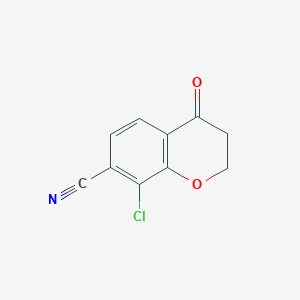
8-Chloro-4-oxochromane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-oxochromane-7-carbonitrile: is an organic compound belonging to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloro group and a nitrile group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-oxochromane-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Chlorination: Introduction of the chloro group can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized chromane derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted chromane derivatives.
Scientific Research Applications
Chemistry: 8-Chloro-4-oxochromane-7-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable building block in various industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-4-oxochromane-7-carbonitrile and its derivatives depends on the specific biological target. Generally, these compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit specific enzymes involved in disease processes or bind to receptors to elicit a therapeutic response.
Comparison with Similar Compounds
- 4-Oxo-4H-chromene-3-carbonitrile
- 6-Chloro-4-oxo-4H-chromene-3-carbonitrile
- 8-Bromo-4-oxochromane-7-carbonitrile
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, bromo) can significantly impact the compound’s reactivity and biological activity.
- Reactivity: The position and type of substituents influence the compound’s chemical reactivity, making each compound unique in its synthetic applications.
- Biological Activity: Variations in substituents can lead to differences in biological activity, making some compounds more potent or selective for certain targets.
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
8-chloro-4-oxo-2,3-dihydrochromene-7-carbonitrile |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6(5-12)1-2-7-8(13)3-4-14-10(7)9/h1-2H,3-4H2 |
InChI Key |
NOHNMEUCSHVMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


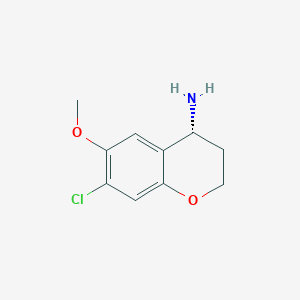
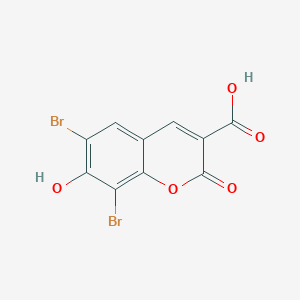
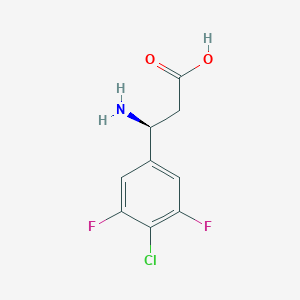
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
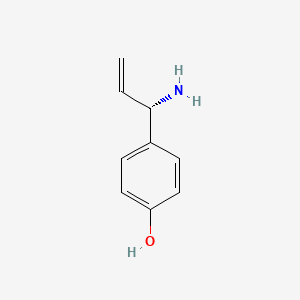
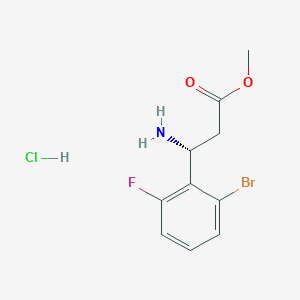
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
